molecular formula C11H14ClNO3 B1375229 tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate CAS No. 911297-03-5

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate

Cat. No.: B1375229
CAS No.: 911297-03-5
M. Wt: 243.68 g/mol
InChI Key: HTKIMPSOKVLTQC-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” is a chemical compound with the CAS number 345893-27-8 . It is also known as TERT-BUTYL 4-CHLORO-3-HYDROXYPHENYLCARBAMATE .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a carbamate group, which is identified by the -O-CO-NH- linkage . The InChI code for this compound is 1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 243.69 g/mol . The compound is a powder with a melting point of 88-92°C . The IUPAC name for this compound is tert-butyl 3-chloro-4-hydroxyphenylcarbamate .

Scientific Research Applications

1. Catalysis and Organic Synthesis The compound tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate is involved in various synthetic reactions. For instance, it is used in the reaction with lithium powder and catalytic amounts of 4,4'-di-tert-butylbiphenyl (DTBB) to produce functionalised carbamates, which are key intermediates in organic synthesis (Ortiz, Guijarro, & Yus, 1999). This highlights its role in facilitating complex organic reactions, essential for creating diverse chemical compounds.

2. Intermediate in Enantioselective Synthesis The compound serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its crystal structure has been analyzed to confirm the relative substitution of the cyclopentane ring, an important aspect in the synthesis of such analogues (Ober, Marsch, Harms, & Carell, 2004). This application is significant in the field of nucleotide chemistry and drug development.

3. Building Blocks in Organic Synthesis Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, derived from tert-butyl N-hydroxycarbamate, are used as building blocks in organic synthesis. They are particularly noted for behaving as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their versatility as reagents (Guinchard, Vallée, & Denis, 2005). This property is vital for developing a variety of organic compounds.

Safety and Hazards

The safety information for “tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate, also known as tert-butyl 3-chloro-4-hydroxyphenylcarbamate, is a compound with potential biological activity. . Here is a general overview of the aspects :

Target of Action

The primary targets of a compound are usually proteins or enzymes that the compound interacts with in the body. These interactions can lead to changes in the function of the target, which can result in therapeutic effects. The specific targets of this compound are currently unknown .

Mode of Action

The mode of action of a compound describes how it interacts with its targets to exert its effects. This can involve binding to a target, inhibiting its function, or modulating its activity. The specific mode of action of this compound is currently unknown .

Biochemical Pathways

Biochemical pathways are sequences of chemical reactions that occur in a cell, often catalyzed by enzymes. These pathways can be affected by the action of a compound, leading to downstream effects on cellular function. The specific biochemical pathways affected by this compound are currently unknown .

Pharmacokinetics

Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can have a significant impact on the bioavailability of a compound, or how much of the compound reaches its target site in the body. The specific pharmacokinetic properties of this compound are currently unknown .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects that occur as a result of the compound interacting with its targets. This can include changes in cellular signaling, gene expression, or cell function. The specific results of the action of this compound are currently unknown .

Action Environment

The action environment of a compound refers to how environmental factors can influence the compound’s action, efficacy, and stability. This can include factors such as pH, temperature, and the presence of other molecules. The specific influences of the action environment on this compound are currently unknown .

Properties

IUPAC Name

tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKIMPSOKVLTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206782
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911297-03-5
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=911297-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-chloro-4-hydroxyphenyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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